molecular formula C20H20N2O4 B3001488 N-(2-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide CAS No. 1426314-65-9

N-(2-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide

Cat. No.: B3001488
CAS No.: 1426314-65-9
M. Wt: 352.39
InChI Key: KHURIOZKWQKRFW-UHFFFAOYSA-N
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Description

N-(2-((4-(2-Methoxyphenoxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide is a synthetic benzamide derivative supplied for research purposes. This compound is structurally characterized by a benzamide core linked to a 2-methoxyphenoxy group via a but-2-yn-1-yl spacer, a design that incorporates key pharmacophores associated with bioactive molecules. Benzamide analogs have been identified as a novel scaffold in pharmacological research, particularly in the study of cellular stress response mechanisms . The core structural motif of this compound suggests potential research value in the field of endoplasmic reticulum (ER) stress and beta-cell biology. Related N-(2-oxoethyl)benzamide analogs have demonstrated significant activity in protecting pancreatic β-cells from ER stress-induced dysfunction and apoptosis, a key pathway in the pathogenesis of diabetes . For instance, certain optimized analogs within this chemical class have shown potent protective effects in insulin-producing cells with EC50 values in the sub-micromolar range, highlighting the promise of this scaffold for investigating diabetes and developing new therapeutic strategies . The presence of the methoxyphenoxy and alkynyl linker may influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for its biological activity and research applications. Researchers can explore this compound as a chemical tool for probing cellular survival pathways and for structure-activity relationship studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenoxy)but-2-ynylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-17-11-5-6-12-18(17)26-14-8-7-13-21-19(23)15-22-20(24)16-9-3-2-4-10-16/h2-6,9-12H,13-15H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHURIOZKWQKRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide typically involves multiple steps:

    Formation of the But-2-yn-1-yl Intermediate: This step involves the reaction of 2-methoxyphenol with but-2-yne-1,4-diol under basic conditions to form the 2-methoxyphenoxybut-2-yn-1-ol intermediate.

    Amidation Reaction: The intermediate is then reacted with an appropriate amine, such as 2-amino-2-oxoethylamine, under dehydrating conditions to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄) are used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and neurological disorders.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The methoxyphenoxy group can enhance binding affinity to certain proteins, while the alkyne linkage may facilitate covalent bonding with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Benzamide 2-Methoxyphenoxy, but-2-yn-1-yl ~391.4 g/mol* Alkyne rigidity, methoxy group for solubility
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide Benzamide Chlorophenyl, azetidinone 448.3 g/mol Azetidinone ring for antimicrobial activity
N-(2-(5-(4-Nitrobenzylidene)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide Benzamide Nitrobenzylidene, thiazolidinone 438.4 g/mol Thiazolidinone moiety for anticancer activity
ML266 (NCGC00182186) Benzamide Bromophenyl, methylphenylamino 455.3 g/mol Pharmacological chaperone for Gaucher disease
4-Amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide Benzamide Fluorophenyl, amino 287.3 g/mol Fluoro-substituent for enhanced bioavailability

*Calculated based on molecular formula inferred from IUPAC name.

Physicochemical Properties

  • Solubility : Methoxy groups (as in the target compound) improve aqueous solubility compared to halogenated analogs (e.g., ’s fluorophenyl derivative) .
  • Melting Points : While melting data for the target compound are unavailable, structurally similar benzamides exhibit melting points ranging from 195–240°C, correlating with crystallinity and stability .

Data Tables

Table 1: Key Pharmacological Data of Benzamide Derivatives

Compound Activity Type IC50/MIC Target/Application Reference
Target Compound N/A* N/A Kinase inhibition (hypothesized)
Compound 4 () Antimicrobial pMICam = 1.86 µM/mL Broad-spectrum antimicrobial
Compound 10 () Anticancer 18.59 µM MCF7 breast cancer
ML266 () Chaperone N/A Gaucher disease (GCase)

Table 2: Structural Impact on Activity

Substituent Effect on Activity Example Compound
Chlorophenyl Enhances antimicrobial activity , Compound 4
Nitrobenzylidene Improves anticancer potency , Compound 7
Methoxyphenoxy Increases metabolic stability Target Compound

Biological Activity

N-(2-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide, identified by its CAS number 1426314-65-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and cellular protection mechanisms. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20_{20}H20_{20}N2_{2}O4_{4}
Molecular Weight 352.4 g/mol
CAS Number 1426314-65-9

Cytotoxicity and Anticancer Potential

Research indicates that compounds structurally related to N-(2-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide exhibit notable cytotoxic effects against various cancer cell lines. For instance, related benzamide derivatives have shown enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin. A study demonstrated that several synthesized compounds were more potent than cisplatin against the MDA-MB-231 breast cancer cell line, indicating a promising therapeutic potential for this class of compounds .

The mechanism through which N-(2-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide exerts its biological effects is hypothesized to involve:

  • Inhibition of Cell Proliferation : The compound likely interferes with cellular pathways that regulate growth and survival, potentially inducing apoptosis in cancer cells.
  • ER Stress Response Modulation : Similar compounds have been noted for their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, suggesting a protective role in cellular stress responses .
  • Target Interaction : The methoxyphenoxy and butynyl groups may enhance binding affinity to specific molecular targets involved in cancer progression or cellular stress responses .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of N-(2-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide. Modifications in the benzamide scaffold can significantly influence biological activity. For example, variations in substituents on the aromatic rings or alterations in the alkynyl side chain can lead to enhanced potency or selectivity against specific cancer types.

Study 1: Cytotoxic Evaluation

A recent study synthesized a series of analogs based on the benzamide framework and evaluated their cytotoxic effects against multiple cancer cell lines using MTT assays. The findings revealed that certain modifications led to increased potency against MDA-MB-231 and HT-29 cell lines, with some compounds achieving IC50 values significantly lower than those of established chemotherapeutics .

Study 2: β-cell Protective Activity

Another investigation focused on the protective effects of related benzamide derivatives on pancreatic β-cells under ER stress conditions. The study found that specific analogs exhibited up to 100% protective activity at low concentrations (EC50 = 0.1 μM), highlighting their potential as therapeutic agents in diabetes management .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-2-oxoethyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of benzamide derivatives typically involves coupling reactions between activated carbonyl intermediates (e.g., acid chlorides) and amine-containing precursors. For structurally similar compounds (e.g., ), reflux conditions (100°C for 2–4 hours) in polar aprotic solvents like methanol or acetonitrile are common. Catalyst selection is critical: for example, oxalyl chloride (used in ) activates carboxylic acids to form reactive intermediates. To optimize yield, monitor reaction progress via TLC and adjust stoichiometric ratios of precursors (e.g., 1:1 molar ratio of benzamide and acetylated intermediates in ). Recrystallization in methanol or DCM improves purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming structural integrity. For example, in , diagnostic peaks for methoxy groups appear at δ ~3.7 ppm, while amide protons resonate near δ 8.8–9.8 ppm. Use DMSO-d6 as a solvent to resolve exchangeable protons .
  • HPLC : Quantify purity (>95%) using C18 columns with methanol/water gradients ().
  • FTIR : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer: SAR studies require systematic modification of substituents. For example:

  • Methoxy Group : Replace the 2-methoxyphenoxy moiety () with halogenated or alkylated analogs to assess steric/electronic effects on bioactivity.
  • Alkyne Linker : Shorten the but-2-yn-1-yl chain (e.g., to propargyl) to study conformational flexibility ().
  • Amide Core : Substitute benzamide with heterocyclic carboxamides (e.g., thiazole in ) to enhance metabolic stability.
    Screen modified analogs against relevant biological targets (e.g., kinase inhibition in ) using in vitro assays (IC50 determination) and molecular docking .

Q. What strategies mitigate contradictions in biological activity data across similar benzamide derivatives?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. To address this:

  • Standardize Assays : Use uniform cell lines (e.g., HEK293 for kinase studies) and control for solvent effects (DMSO ≤0.1% v/v).
  • Validate Targets : Employ CRISPR knockouts or siRNA silencing () to confirm target specificity.
  • Meta-Analysis : Compare data across studies (e.g., anti-inflammatory vs. anticonvulsant activities in ) to identify conserved pharmacophores .

Q. How can computational models predict the metabolic stability of this compound?

Methodological Answer:

  • Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites (e.g., methoxy groups prone to demethylation).
  • MD Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation pathways.
  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity) and plasma protein binding (). Validate with in vitro microsomal stability assays .

Q. What advanced analytical techniques resolve challenges in quantifying trace impurities?

Methodological Answer:

  • LC-MS/MS : Detect impurities at ppm levels using multiple reaction monitoring (MRM). For example, track deacetylated byproducts ().
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., used crystallography to confirm tautomeric forms).
  • GC-MS : Identify volatile degradation products under accelerated stability conditions (40°C/75% RH for 6 months) .

Key Research Gaps

  • Limited data on in vivo pharmacokinetics (e.g., bioavailability, half-life).
  • Need for cryo-EM structures to elucidate binding modes with targets like GPCRs or ion channels.

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